Famoxadone

Catalog No.
S588098
CAS No.
131807-57-3
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famoxadone

CAS Number

131807-57-3

Product Name

Famoxadone

IUPAC Name

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3

InChI Key

PCCSBWNGDMYFCW-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9
Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L
In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Synonyms

5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione, DPX JE874, DPX-JE874, famoxadon, famoxadone, famoxate

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Fungicidal Activity of Famoxadone

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class []. Its primary application in scientific research is to control various fungal diseases affecting agricultural crops. Studies have demonstrated its effectiveness against a range of fungal pathogens, including:

  • Downy mildew: Famoxadone effectively inhibits spore germination and mycelial growth of oomycete fungi responsible for downy mildew in various crops, including grapes, lettuce, curcurbits, potatoes, and tomatoes [, ].
  • Late blight: Famoxadone, often used in combination with other fungicides, exhibits good control of late blight caused by Phytophthora infestans in potatoes and other fruiting vegetables [].
  • Other fungal diseases: Research also supports the use of famoxadone against other fungal diseases, such as powdery mildew and anthracnose, on various crops [].

Mode of Action and Resistance Management

The fungicidal activity of famoxadone stems from its unique mode of action. It disrupts mitochondrial respiration in fungal cells by inhibiting complex III, an essential enzyme in the electron transport chain []. This specific mode of action helps to manage resistance development in fungi, as it differs from the mechanisms of other commonly used fungicides. However, continuous monitoring and implementation of integrated pest management strategies are crucial to prevent the emergence of resistant fungal strains [].

Analytical Methods and Residue Analysis

Research efforts have also focused on developing and refining analytical methods for the detection and quantification of famoxadone residues in various matrices. This includes the development of:

  • Electrochemical sensors: These sensors offer a rapid and reliable method for detecting famoxadone in vegetables and commercial formulations [].
  • Gas chromatography (GC) techniques: GC analysis is employed to determine famoxadone residues in cultivated mushrooms, allowing for the assessment of potential dietary exposure through mushroom consumption [].
  • Compound: Famoxadone []
  • Origin: Synthetic []
  • Significance: Famoxadone is a commercially important fungicide that helps control fungal diseases in crops like tomatoes, potatoes, grapes, lettuce, and cucurbits [, ].

Molecular Structure Analysis

  • Chemical Formula: C22H18N2O4 []
  • Molecular Weight: 374.396 g/mol []
  • Key Features: Famoxadone belongs to the oxazolidinedione class of chemicals []. Its structure consists of a central five-membered oxazolidinedione ring with phenyl and phenoxyphenyl substituents [].

Chemical Reactions Analysis

The specific synthesis of Famoxadone is considered proprietary information. However, research suggests a multi-step process involving the reaction of various starting materials to form the final oxazolidinedione ring structure [].

Famoxadone undergoes decomposition in the environment, primarily through hydrolysis and photolysis [].

Physical and Chemical Properties

  • Melting Point: 173-175 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water (0.2 mg/L) []. More soluble in organic solvents like acetone and dichloromethane [].
  • Stability: Stable under normal storage conditions [].

Famoxadone acts as a Quinone outside Inhibitors (QoI) fungicide []. It disrupts the fungal mitochondrial respiratory chain at complex III, hindering ATP production and ultimately leading to fungal cell death [, ].

  • Acute Toxicity: Famoxadone exhibits minimal to moderate acute toxicity in oral, dermal, and inhalation tests in animals [].
  • Skin and Eye Irritation: Famoxadone is moderately irritating to the eyes and skin [].
  • Environmental Impact: Famoxadone is considered to have low persistence in soil and exhibits moderate to high mobility, potentially reaching groundwater sources [].
, particularly hydrolysis and photolysis, which are influenced by environmental conditions such as pH levels. The compound exhibits different half-lives under varying pH conditions: approximately 31-41 days in acidic solutions (pH 5), 2-2.7 days at neutral pH (7), and 1.55-1.8 hours in alkaline conditions (pH 9) . These reactions are critical for assessing its environmental fate and degradation pathways.

The biological activity of famoxadone is primarily linked to its role as a mitochondrial electron transport inhibitor. It disrupts the normal functioning of mitochondrial respiration in fungi, leading to the inhibition of sporangial differentiation and zoospore release . This mechanism results in rapid lysis of zoospores, effectively controlling fungal populations. In studies, famoxadone has shown stereoselective bioactivity, where different enantiomers exhibit varying levels of toxicity and efficacy against fungal pathogens .

Famoxadone is widely used in agriculture to combat fungal diseases in various crops. Its applications include:

  • Protection of fruiting vegetables
  • Control of diseases in tomatoes and potatoes
  • Use in combination with other fungicides like cymoxanil for enhanced efficacy against resistant fungal strains .

Research indicates that famoxadone interacts with mitochondrial components differently than other fungicides within the same class (Quinone outside Inhibitors). While it belongs to the same resistance management group as strobilurins, famoxadone demonstrates lesser interaction strength at the Qp pocket compared to compounds like azoxystrobin . This unique interaction profile necessitates careful consideration in resistance management strategies.

Famoxadone shares similarities with several other fungicides but stands out due to its unique chemical structure and mechanism of action. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
AzoxystrobinStrobilurinInhibits mitochondrial respirationStronger interaction at Qp pocket
PyraclostrobinStrobilurinInhibits mitochondrial respirationSimilar resistance management group
BoscalidCarboxamideDisrupts fungal cell wall synthesisDifferent chemical structure from famoxadone
CyprodinilAnilinopyrimidineInhibits RNA synthesisTargets different metabolic pathways

Famoxadone's distinct oxazolidinedione structure differentiates it from these compounds while allowing it to be effective against specific fungal pathogens that may show resistance to other classes of fungicides .

Physical Description

Pale cream-colored solid; [HSDB] White powder; [MSDSonline]

Color/Form

Pale cream powder

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

374.12665706 g/mol

Monoisotopic Mass

374.12665706 g/mol

Heavy Atom Count

28

Density

1.31 g/cu cm at 22 °C

LogP

4.65 (LogP)
log Kow = 4.65 at pH 7

Melting Point

140.3-141.8 °C

UNII

V1C07OR6II

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1.

Vapor Pressure

4.80X10-9 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

131807-57-3

Absorption Distribution and Excretion

Following oral application to rats, elimination is rapid. Unmetabolized famoxadone was the major component in the feces; mono- (at 4'-phenoxyphenyl) and di- (also at 4-phenylamino) hydroxylated famoxadone were the primary fecal metabolites. In urine, products arising from cleavage of the heterocyclic ring were found. In goats and hens, there was little residue in the tissues; the majority of the administered famoxadone (about 60%) was unmetabolized and recovered in the feces. Metabolism was complex, involving hydroxylation, cleavage of the oxazolidinedione-aminophenyl linkage, cleavage of the phenoxyphenyl ether linkage and opening of the oxazolidinedione ring.
Ten groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg. One group (G) of 5 per sex had been exposed (oral gavage) to non-radiolabelled DPX-JE874 for fourteen consecutive days prior to the radiolabelled dose. Two other groups (B (4/sex) and E (5/sex)) received a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. Groups A, B, and C: the absorption half-lives of [14C-PA]DPX-JE874 in whole blood and plasma increased from 0.8 - 1.2 hours to 3.5 - 7.1 hours as the dose increased from 5 to 100 mg/kg. Absorption half-lives of [14C-POP]DPX-JE874 at 100 mg/kg were 0.4 to 1.4 hours. Elimination half-lives were 2 to 3 fold slower in whole blood compared to plasma with [14C-PA]DPX-JE874 (indication of binding to red blood cells). No indication of binding with [14C-POP]DPX-JE874. Groups D, E, F, G: No accumulation of [14C-PA]DPX-JE874 residues in organs and tissues was observed at 5 and 100 mg/kg 120 hours post-treatment. [14C-POP]DPX-JE874 treated animals (Group E, 100 mg/kg) showed highest radioactivity in fat (< 2 ppm). Gonads, uterus, adrenals, and bone marrow also contained slightly increased levels of 14C-residues (< 2 ppm) (possibly associated with body fat adhering to the tissues). > 75% of administered radiolabel was excreted in feces and less than 10% in urine during 24 hours post-dosing. There was no significant difference in the elimination profile between single (D, E, and F) and multiple (G) dosings, between sexes, nor between [14CPA]DPX-JE874 and [14C-POP]DPX-JE874. ... Groups H and I: Liver and fat were the two primary tissues for distribution of [14C-PA]DPX-JE874 residues at 5 hours (5 mg/kg) and 14 hours (100 mg/kg) post-dosing. At 36 hours (5 mg/kg) and 48 hours (100 mg/kg), liver was the only tissue containing slightly elevated residues.
Seven rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 or [14C-POP]DPX-JE874 at 5 mg/kg. The animals had biliary and duodenal cannulae surgically implanted 3 days prior to treatment. Bile was collected continuously and sampled 1, 3, 6, 10, 16, 24, 36, and 48 hours post-dosing. Urine and feces were collected 12, 24, and 48 hours after dosing. After the final urine and feces collection, cage washes were collected and analyzed. Blood was collected from all animals at termination (48 hours post-treatment). Carcasses were homogenized and analyzed for radioactivity. 30% to 39% of administered radiolabel was excreted in bile 1 to 10 hours post-dosing. Higher amounts of [14C-POP]DPX-JE874 (39%) than of [14C-PA]DPX-JE874 (31%) were excreted in males. The average urinary excretion of radiolabel was from 2% to 6% of administered dose. 56% to 65% of administered dose was excreted in feces. 0.22% and 0.31% of administered dose was found in blood of [14C-PA]DPX-JE874 treated males and females respectively at termination. 0.03% was found in blood of both males and females treated with [14C-POP]DPX-JE874. The average amount of radiolabel in carcasses ranged from 0.4% to 3.0%.
Six male beagle dogs received a single oral gavage dose of [14C-PA]DPX-JE874 at 15 mg/kg. 3 animals (Group A) were used for pharmacokinetic sampling (sacrificed at 96 hours post-dose), 3 others (Group B) were used for tissue distribution evaluation at the peak plasma concentrations (sacrificed 2 hours post-dose) observed in Group A. The final one was used as vehicle control (Group C) (sacrificed at 96 hours). The mean recovery of radioactivity from Group A dogs during 96 hours post-dosing was 7.67% in urine, 70.3% in feces, and 0.74% in cage wash and cage wipes. Peak mean excretion of radioactivity occurred during 24 to 48 hrs post-dosing in urine and during 12-24 hours in feces. ... Group mean radioactivity concentration in plasma peaked 2 hours post-dosing at 1.53 ppm and at 4 hours in RBCs (0.626 ppm). At 96 hours, values were 0.597 ppm (plasma) and 0.648 ppm (RBCs). The highest mean concentrations of radioactivity were detected in liver (1.34 ppm) and mesenteric fat (0.945 ppm) at the 96-hour sacrifice. Mean levels in aqueous humor, eye, and eye remainder were 0.091 ppm, 0.135 ppm, and 0.173 ppm, respectively. In Group B animals (2-hour sacrifice), the highest mean concentrations of radioactivity were found in liver (4.45 ppm), mesenteric fat (2.80 ppm), plasma (0.999 ppm), and RBCs (0.413 ppm). Residues in the aqueous humor, eye, and eye remainder were 0.061 ppm, 0.106 ppm, and 0.131 ppm, respectively.
For more Absorption, Distribution and Excretion (Complete) data for FAMOXADONE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hydroxylation of the two phenyl rings at the para position is the major routes of metabolism.
... Groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg ... /or/ a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. ... Three radioactive components were observed in feces of both [14C-PA] and [14C-POP] treated animals. Unmetabolized 14C-DPX-JE874 was the major component. The other two were monohydroxylated (IN-KZ007) and di para hydroxylated (IN-KZ534) DPX-JE874. One major radioactive component (a sulfate conjugate) was observed in urine of [14C-POP] treated animals. The primary metabolite in urine from [14C-PA] treated animals coincided with 4-acetoxyaniline (HPLC).

Wikipedia

Famoxadone

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Famoxadone is produced by reaction of 2-(4-phenoxyphenyl)lactate with a mixture of phenoxyphenyl and 1,1'-carbonyldiimidazole in dichloromethane, followed by treatment with phenylhydrazine.

Stability Shelf Life

The product is compatible with aluminum or iron metal and stable when exposed to ferric chloride, in the dark. /from table/
Storage stability: No significant change in the level of active substance, nor in the container, was observed after two years' storage in the commercial container, under ambient warehouse conditions. /Tanos 50 DF/ /from table/

Dates

Modify: 2023-08-15

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